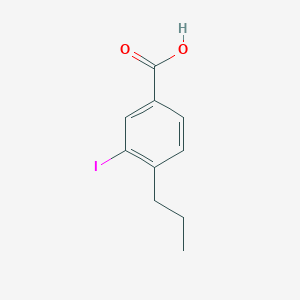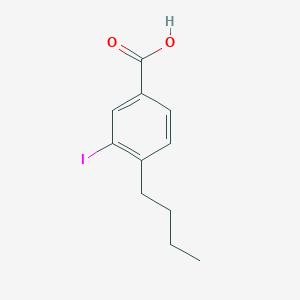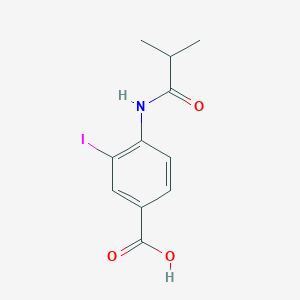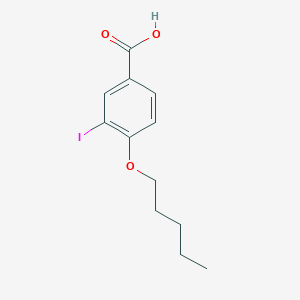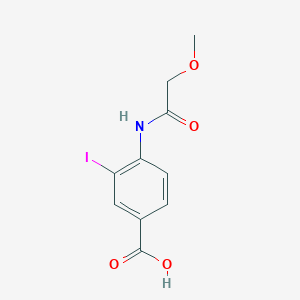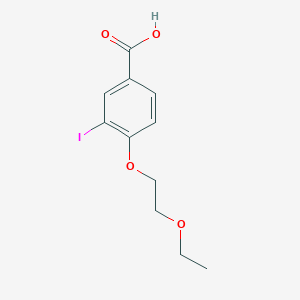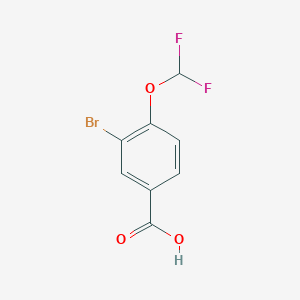![molecular formula C12H20N2O3 B3045816 2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]- CAS No. 114460-13-8](/img/structure/B3045816.png)
2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxypropan-2-ol is a chemical compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its systematic name indicates that it is a derivative of propan-2-ol (isopropanol) with a phenoxy group attached. The compound’s structure consists of a phenoxy group (C₆H₅O) linked to the second carbon of the propan-2-ol backbone.
科学的研究の応用
Metabolism and Excretion in Rats
Saghir et al. (2003) conducted a study to understand the absorption, metabolism, and excretion of 1-phenoxy-2-propanol, a compound related to 2-propanol derivatives, in rats following oral administration. The research aimed to bridge data with other propylene glycol ethers. The study found that the administered doses were rapidly absorbed from the gastrointestinal tract and excreted mainly via urine. Metabolites identified in urine included conjugates of phenol (sulphate, glutathione) with very low levels of hydroquinone (glucuronide), conjugates of the parent compound (glucuronide, sulphate), and a ring-hydroxylated metabolite of the parent compound. This indicates rapid oral absorption, metabolism, and urinary excretion of 1-phenoxy-2-propanol in rats, similar to other propylene glycol ethers (Saghir, Brzak, & Bartels, 2003).
Percutaneous Permeability in Cosmetic Preservatives
Lee et al. (2019) investigated the percutaneous penetration of 1-phenoxy-2-propanol (PP), used as a preservative in cosmetics, using the dorsal skin of rats. The study found total percutaneous absorption rates of PP for shampoo and cream formulations, providing insights into the dermal absorption of PP, which is crucial for risk assessment in cosmetic formulations. This study highlights the importance of understanding the percutaneous permeability of cosmetic ingredients, including 2-propanol derivatives, for safety assessments (Lee, Kim, Jang, Lee, & Kim, 2019).
Neurotoxicological Evaluation of Serotonergic Neurotoxin Metabolites
Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of MDMA, including a 2-propanol derivative. The study's findings suggest a possible role for these metabolites in the mediation of MDMA's neurotoxic actions, contributing to the understanding of the neurotoxicological effects of serotonergic neurotoxins and their metabolites (Zhao, Castagnoli, Ricaurte, Steele, & Martello, 1992).
Pharmacokinetics and Blood-Brain Barrier Permeability
Duncan et al. (1991) studied the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA, a neurotoxic, excitatory amino acid linked to a variant of amyotrophic lateral sclerosis, in rats. This research provides valuable insights into the kinetics and uptake of neurotoxic compounds, including 2-propanol derivatives, which is essential for understanding their potential role in neurodegenerative diseases (Duncan, Villacreses, Pearson, Wyatt, Rapoport, Kopin, Markey, & Smith, 1991).
Neuroprotective Properties Against Acute Ischemic Damage
Kotani et al. (2007) examined a novel antioxidant with neuroprotective properties, SUN N8075, for its ability to inhibit neuronal damage resulting from permanent focal cerebral ischemia. The study revealed SUN N8075's neuroprotective effects against acute ischemic neuronal damage in mice, suggesting the potential therapeutic application of similar compounds, including 2-propanol derivatives, for stroke treatment (Kotani, Morimoto, Oida, Tamura, Tamura, Inoue, Shimazawa, Yoshimura, Iwama, & Hara, 2007).
特性
CAS番号 |
114460-13-8 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.3 g/mol |
IUPAC名 |
1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H20N2O3/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12/h3-6,9,11,13-16H,7-8H2,1-2H3 |
InChIキー |
UCGFOKKVSOLRAB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NO)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


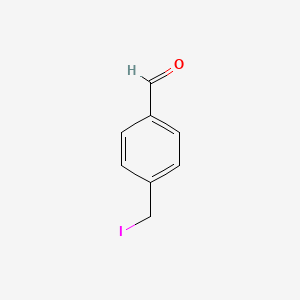
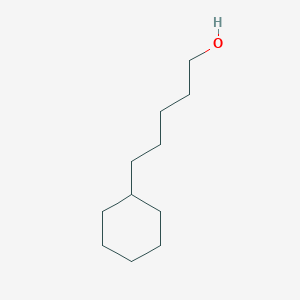
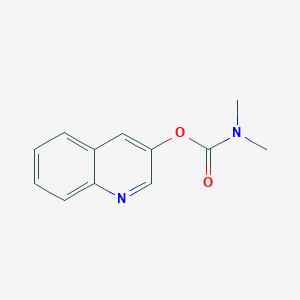
![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)


